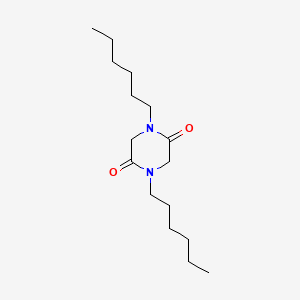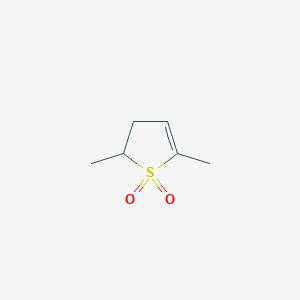
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure It is known for its unique chemical properties and is used in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the hydrogenation of substituted benzo[b]thiophene 1,1-dioxides using a rhodium-catalyzed reaction. This method provides high yields and excellent enantioselectivities . Another method involves the reaction of butadiene with sulfur dioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using rhodium catalysts. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Various substitution reactions can occur at the sulfur atom or the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfur atom in the ring structure can form bonds with different biomolecules, leading to various biological effects. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydro-3-methyl-thiophene 1,1-dioxide: This compound has a similar structure but with a methyl group at a different position.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex thiophene derivative with additional fused rings.
Uniqueness
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This gives it distinct chemical properties and reactivity compared to other thiophene derivatives.
Propiedades
Número CAS |
108035-65-0 |
|---|---|
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-5-3-4-6(2)9(5,7)8/h3,6H,4H2,1-2H3 |
Clave InChI |
DJLPQUFBSKCSIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(S1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


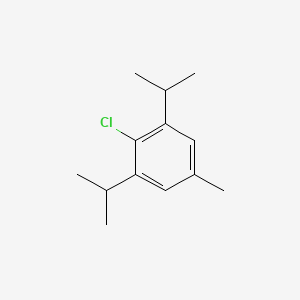
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
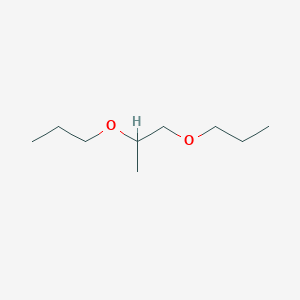
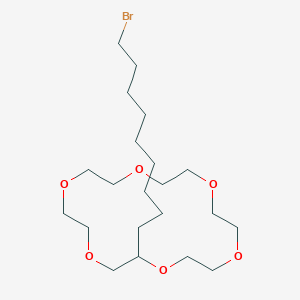
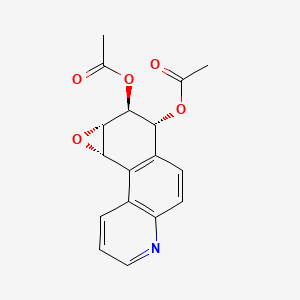
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
